Prostaglandin h2

概述

描述

前列腺素H2是一种前列腺素,是许多其他生物学重要分子的前体。 它是由花生四烯酸在环氧合酶催化的反应中合成的 。 前列腺素H2在各种生理过程中起着至关重要的作用,包括调节血管收缩和舒张以及血小板聚集 .

作用机制

前列腺素H2通过与细胞膜上的特定受体结合发挥其作用。 它通过与血小板细胞膜上的血栓烷受体结合,调节血管的收缩和舒张,并刺激血小板聚集 。 这种结合触发血小板迁移和粘附到其他血小板,在血液凝固中起着至关重要的作用 .

类似化合物:

前列腺素G2: 前列腺素H2的前体,由环氧合酶从花生四烯酸形成.

前列环素(前列腺素I2): 由前列环素合酶从前列腺素H2形成.

血栓烷A2: 由血栓烷A合酶从前列腺素H2形成.

独特性: 前列腺素H2的独特性在于它在各种其他前列腺素和相关化合物的生物合成中作为中心前体的作用。 它能够进行多种酶促转化,使其成为生理过程和药物应用中多功能且必不可少的分子 .

生化分析

Biochemical Properties

Prostaglandin H2 plays a crucial role in biochemical reactions. It is synthesized from arachidonic acid in a two-step process catalyzed by cyclooxygenase enzymes . The first step involves the addition of two free oxygens to form the 1,2-dioxane bridge and a peroxide functional group to form prostaglandin G2 (PGG2) . The second step involves the reduction of the peroxide functional group to a secondary alcohol, forming this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays a role in regulating the constriction and dilation of blood vessels, stimulating platelet aggregation, and triggering platelet migration and adhesion to other platelets .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from arachidonic acid in a two-step process. First, COX-1 catalyzes the addition of two free oxygens to form the 1,2-dioxane bridge and a peroxide functional group to form prostaglandin G2 (PGG2) . Second, COX-2 reduces the peroxide functional group to a secondary alcohol, forming this compound .

Temporal Effects in Laboratory Settings

This compound is unstable at room temperature, with a half-life of 90-100 seconds . Therefore, it is often converted into a different prostaglandin in laboratory settings .

Metabolic Pathways

This compound is involved in the prostaglandin metabolic pathway. It is synthesized from arachidonic acid, which is then further processed to other prostanoids by additional enzymes .

准备方法

合成路线和反应条件: 前列腺素H2是由花生四烯酸通过两步过程合成的。首先,环氧合酶-1催化两个自由氧的加成,形成1,2-二氧六环桥和过氧化物官能团,生成前列腺素G2。 第二,环氧合酶-2将过氧化物官能团还原为仲醇,生成前列腺素H2 .

工业生产方法: 前列腺素(包括前列腺素H2)的工业生产通常涉及化学酶法合成。该方法结合了化学合成和酶促反应,以实现高立体选择性和效率。 例如,已报道了从含二氯的双环酮中统一合成各种前列腺素,利用生物催化逆合成 .

化学反应分析

反应类型: 前列腺素H2会发生各种化学反应,包括氧化、还原和重排。 它受到不同酶的作用,形成其他前列腺素和相关化合物 .

常见试剂和条件:

主要产物:

前列环素: 由前列环素合酶形成。

血栓烷A2: 由血栓烷A合酶形成。

前列腺素D2和E2: 分别由前列腺素D2和E合酶形成.

科学研究应用

前列腺素H2在各个领域具有广泛的科学研究应用:

化学:

生物学:

医学:

工业:

相似化合物的比较

Prostaglandin G2: A precursor to prostaglandin H2, formed from arachidonic acid by cyclooxygenase enzymes.

Prostacyclin (Prostaglandin I2): Formed from this compound by prostacyclin synthase.

Thromboxane A2: Formed from this compound by thromboxane-A synthase.

Uniqueness: this compound is unique due to its role as a central precursor in the biosynthesis of various other prostaglandins and related compounds. Its ability to undergo multiple enzymatic transformations makes it a versatile and essential molecule in physiological processes and pharmaceutical applications .

生物活性

Prostaglandin H2 (PGH2) is a crucial intermediate in the biosynthesis of various prostaglandins and thromboxanes, synthesized from arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2). Its biological activity is significant in various physiological processes, including vascular regulation, platelet aggregation, and inflammation. This article explores the biological activities of PGH2, supported by data tables, case studies, and detailed research findings.

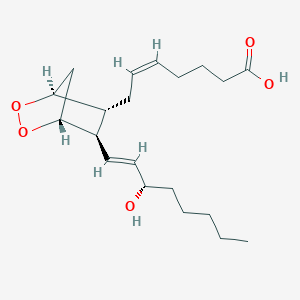

Chemical Structure:

- Chemical Formula: C20H32O5

- Molar Mass: 352.465 g/mol

- Density: 1.129 ± 0.06 g/mL

- Boiling Point: 490 ± 40.0 °C

PGH2 is synthesized in a two-step process:

- Formation of Prostaglandin G2 (PGG2): Arachidonic acid is converted to PGG2 by COX enzymes.

- Reduction to PGH2: PGG2 is then reduced to PGH2 by COX-2 or other peroxidases .

Biological Functions

PGH2 exhibits several biological activities:

-

Vascular Regulation:

- PGH2 plays a role in regulating blood vessel constriction and dilation. It can stimulate vascular smooth muscle contraction and influence pulmonary circulation.

- In studies involving fetal lambs, intrapulmonary injections of PGH2 resulted in decreased pulmonary vascular resistance (PVR), demonstrating its vasodilatory effects under certain conditions .

- Platelet Aggregation:

-

Inflammatory Responses:

- As a precursor for other prostaglandins, PGH2 is involved in inflammatory processes. Its conversion to other bioactive lipids can modulate inflammation and pain responses.

Case Study 1: Effects on Pulmonary Circulation

A study investigated the effects of PGH2 on pulmonary circulation in perinatal lambs. Key findings include:

- Intrapulmonary injections (0.24-0.61 µg/kg) led to a rapid decrease in PVR by 10-21% within 10 seconds, returning to baseline within 35 seconds.

- After ventilation, PGH2 injections caused an average increase of 50% in PVR compared to control values, indicating its complex role depending on the physiological state .

Case Study 2: Aspirin Interaction

Research has shown that aspirin inhibits the synthesis of thromboxane A2 from PGH2 by acetylating cyclooxygenase enzymes:

- This inhibition leads to reduced platelet activation and aggregation, highlighting the therapeutic potential of aspirin in cardiovascular diseases .

Data Table: Biological Activities of PGH2

属性

IUPAC Name |

(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h4,7,12-13,15-19,21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBNHAJFJUQSRA-YNNPMVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903949 | |

| Record name | Prostaglandin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin H2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42935-17-1 | |

| Record name | PGH2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42935-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin H2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042935171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN H2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J670X3LRU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin H2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Prostaglandin H2 exerts its effects by binding to and activating the thromboxane A2/prostaglandin H2 (TxA2/PGH2) receptor [, , , , , , , , , ]. This receptor is found on various cell types, including platelets and vascular smooth muscle cells.

ANone: Binding of PGH2 to the TxA2/PGH2 receptor leads to a cascade of intracellular events, including:

- Mobilization of intracellular calcium []: PGH2 induces a rapid and transient increase in cytosolic free calcium levels, which is crucial for platelet activation and smooth muscle contraction.

- Platelet activation [, , , , ]: PGH2 is a potent inducer of platelet shape change and aggregation, contributing to thrombus formation.

- Vasoconstriction [, , , , , , , ]: PGH2 promotes the contraction of vascular smooth muscle cells, leading to a narrowing of blood vessels.

- Cellular proliferation []: PGH2 has been shown to stimulate the proliferation of vascular smooth muscle cells, potentially contributing to vascular remodeling in certain conditions.

A: Yes, the effects of PGH2 can be blocked by TxA2/PGH2 receptor antagonists such as SQ29548 [, , , ]. These antagonists competitively bind to the receptor, preventing PGH2 from binding and exerting its effects.

ANone: The molecular formula for this compound is C20H32O5, and its molecular weight is 352.46 g/mol.

ANone: The provided research papers primarily focus on the biological activity and pharmacological properties of PGH2 and its analogues. They do not provide detailed spectroscopic data (NMR, IR, etc.) for PGH2 itself.

A: this compound is a highly unstable compound with a short half-life [, ]. It rapidly degrades non-enzymatically to various products, including prostaglandin E2, prostaglandin D2, and thromboxane A2.

ANone: Several enzymes play a crucial role in the metabolism of PGH2:

- This compound Synthase (PGHS): Also known as cyclooxygenase (COX), catalyzes the conversion of arachidonic acid to PGH2 [, , , , ].

- Thromboxane A2 Synthase (TXAS): Converts PGH2 to Thromboxane A2, a potent vasoconstrictor and platelet aggregator [, , , ].

- Prostaglandin E2 Isomerase: Converts PGH2 to Prostaglandin E2, involved in inflammation, pain, and fever [].

- Prostacyclin Synthase (PGIS): Converts PGH2 to Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation [, ].

A: While the provided research papers primarily focus on experimental work, one study [] utilized computational modeling to investigate the integration of this compound Synthase (PGHS) into a phospholipid bilayer. This type of modeling can provide valuable insights into the enzyme's structure and dynamics, potentially aiding in the development of more selective PGHS inhibitors.

ANone: Several research papers highlight the impact of structural modifications on PGH2 activity:

- Stereochemistry []: Changes in the stereochemistry of the 5,6 double bond or the 15-hydroxyl group can significantly alter the activity of PGH2 analogues. For instance, while the natural stereoisomer of difluorothromboxane A2 acted as an agonist, other stereoisomers exhibited antagonist activity on platelets.

- Nitrogen substitution []: Replacing carbon atoms with nitrogen in the prostanoic acid structure can influence the potency and selectivity of PGH2 analogues.

- Stable analogues [, , , ]: Researchers have developed stable analogues of PGH2, such as carbocyclic thromboxane A2 (CTA2) and U46619, to circumvent the instability of the natural compound and facilitate pharmacological studies.

A: One paper [] mentions that selectively inhibiting PGHS-2 is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs. While the development of PGHS-2 selective inhibitors (COX-2 inhibitors) is acknowledged, the research presented focuses on understanding the structural dynamics of PGHS for improved inhibitor design rather than specific inhibitor synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。